molecular formula C20H21N3O2 B10896729 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide

Cat. No.: B10896729
M. Wt: 335.4 g/mol
InChI Key: CXRREYSUPWQBKI-HYARGMPZSA-N
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Description

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with an ethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C20H21N3O2/c1-2-25-19-10-6-3-7-16(19)14-22-23-20(24)12-11-15-13-21-18-9-5-4-8-17(15)18/h3-10,13-14,21H,2,11-12H2,1H3,(H,23,24)/b22-14+

InChI Key

CXRREYSUPWQBKI-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CCC2=CNC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE typically involves the condensation of 2-ethoxybenzaldehyde with 3-(1H-indol-3-yl)propanoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to the observed biological activities .

Comparison with Similar Compounds

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE can be compared with other indole derivatives, such as:

This compound’s unique combination of the indole and ethoxyphenyl groups distinguishes it from other indole derivatives, providing it with distinct chemical and biological properties.

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